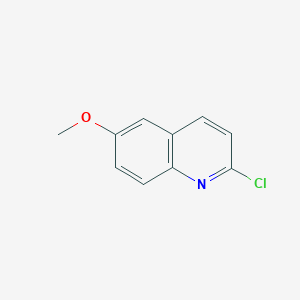

2-Chloro-6-methoxyquinoline

Beschreibung

Significance of Quinoline (B57606) Scaffold in Chemical Sciences and Drug Discovery

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of immense importance in the chemical sciences. rsc.org Its prevalence in a vast number of natural products, synthetic drugs, and functional materials underscores its versatility and significance. rsc.orgbohrium.com In the realm of drug discovery, the quinoline scaffold is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. bohrium.comnih.govnih.gov

Quinoline-based compounds have demonstrated a broad spectrum of bioactivities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. nih.govnih.govorientjchem.org This wide-ranging potential has fueled extensive research into the design and synthesis of novel quinoline derivatives with enhanced therapeutic efficacy. nih.govorientjchem.org The ability to modify the quinoline core at various positions allows for the fine-tuning of its electronic and steric properties, thereby optimizing its interaction with specific biological targets. orientjchem.org Consequently, the quinoline nucleus is a cornerstone in the development of new therapeutic agents. bohrium.comnih.gov

Overview of Research Trajectories for 2-Chloro-6-methoxyquinoline and its Functionalized Derivatives

This compound has garnered significant attention in academic research primarily as a versatile intermediate for the synthesis of more complex, functionalized quinoline derivatives. The presence of a reactive chlorine atom at the 2-position and a methoxy (B1213986) group at the 6-position provides two key sites for chemical modification, making it a valuable starting material for a variety of synthetic transformations.

A major research trajectory involves the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For instance, it serves as a precursor for the synthesis of This compound-3-carbaldehyde (B1361333), another important building block in organic synthesis. nih.govresearchgate.net This aldehyde can then be used to construct a variety of heterocyclic systems fused to the quinoline core. rsc.org

Furthermore, the chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This has been exploited in the synthesis of numerous derivatives with potential biological activities. Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties. nih.gov For example, novel quinoline-thiazole derivatives synthesized from this starting material have been investigated as potential antimicrobial agents. nih.gov

Another significant area of research focuses on the development of new synthetic methodologies utilizing this compound. This includes its use in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to the creation of diverse molecular architectures. These synthetic efforts are crucial for expanding the chemical space of quinoline derivatives and for discovering new compounds with unique properties.

The functionalization of this compound continues to be an active area of investigation, with researchers exploring its potential in various fields beyond medicinal chemistry, including materials science and as a scaffold for the development of new catalysts. The ongoing research into this compound and its derivatives highlights its importance as a fundamental building block in modern chemical science.

Interactive Data Table: Research on this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| N-(4-methoxyphenyl)acetamide | DMF/POCl₃ | This compound-3-carbaldehyde | Synthesis of a key intermediate | nih.gov |

| This compound-3-carbaldehyde | Phenyl hydrazine (B178648), nitrobenzene (B124822), pyridine | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Synthesis of fused heterocyclic systems | rsc.org |

| This compound-3-carbonitrile | Hydrazine hydrate | 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine | Synthesis of antimicrobial agents | researchgate.net |

| This compound-3-carbaldehyde | Thiazolidine-2,4-dione, glacial acetic acid/sodium acetate (B1210297) | Benzylidine product | Synthesis of VEGFR-2 inhibitors | nih.gov |

| Glycine Derivatives | Visible light, photocatalyst, aerobic oxidation | Substituted Quinolines | C-H Functionalization | acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEJTYQUWRVCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159912 | |

| Record name | 2-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-02-3 | |

| Record name | 2-Chloro-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6R5UCC53B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Methoxyquinoline

Established Synthetic Pathways to 2-Chloro-6-methoxyquinoline and its Precursors

The synthesis of this compound, a significant heterocyclic compound, is predominantly achieved through established pathways that often involve the construction of the core quinoline (B57606) ring system from acyclic precursors. These methods provide a versatile foundation for introducing various functional groups onto the quinoline scaffold. Among the most prominent and widely utilized of these strategies is the Vilsmeier-Haack reaction, which offers an efficient route to functionalized quinolines.

The Vilsmeier-Haack reaction is a powerful and versatile chemical reaction for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netijpcbs.com This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic Vilsmeier reagent then attacks the activated aromatic substrate, leading to the introduction of a formyl group (-CHO).

In the context of quinoline synthesis, the Vilsmeier-Haack reaction serves as a key cyclization and formylation tool. niscpr.res.inresearchgate.net It is particularly effective for constructing the quinoline nucleus from suitably substituted acetanilides. niscpr.res.inchemijournal.comchemijournal.com The reaction proceeds through an intramolecular electrophilic substitution, where the Vilsmeier reagent facilitates the formation of a crucial intermediate that subsequently cyclizes to form the bicyclic quinoline ring system. This methodology is valued for its ability to produce 2-chloro-3-formylquinolines, which are versatile intermediates for further chemical transformations. niscpr.res.in

A primary and well-established method for the synthesis of the this compound framework involves the Vilsmeier-Haack cyclization of an acetanilide (B955) precursor. niscpr.res.inchemijournal.comchemijournal.com In this approach, an N-arylacetamide, specifically p-methoxyacetanilide, serves as the starting material. niscpr.res.in The reaction is initiated by treating the acetanilide with the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.comchemijournal.com

The process leads to the formation of This compound-3-carbaldehyde (B1361333). The reaction is generally applicable to a range of N-arylacetamides, with electron-donating groups on the aryl ring, such as the methoxy (B1213986) group in the para position, facilitating the cyclization and often leading to good yields. niscpr.res.in This acetanilide-based cyclization is a cornerstone in the synthesis of functionalized quinolines due to the ready availability of the starting materials and the efficiency of the Vilsmeier-Haack reaction. niscpr.res.inechemcom.com

The yield and efficiency of the synthesis of 2-chloroquinolines via the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, temperature, and reaction time. For the cyclization of acetanilides, the reaction is typically initiated by adding phosphorus oxychloride to a solution of the acetanilide in N,N-dimethylformamide at a low temperature (0-5°C), followed by heating to around 80-90°C. niscpr.res.inchemijournal.com The reaction time can vary from a few hours to over ten hours, depending on the specific substrate. chemijournal.com

DMF usually serves as both a reactant and the solvent. The molar proportion of the Vilsmeier reagent (POCl₃ and DMF) to the acetanilide is a critical factor, with studies varying the molar equivalents of POCl₃ to maximize the yield. niscpr.res.in After the reaction is complete, the mixture is typically poured into ice water to precipitate the product, which is then filtered and purified, often by recrystallization from a suitable solvent like ethyl acetate (B1210297). ijsr.netchemijournal.com

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Quinoline Synthesis

| Acetanilide Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Methoxyacetanilide | POCl₃, DMF | 80-90 | Not Specified | Good | niscpr.res.in |

| Substituted Acetanilide | POCl₃, DMF | 80-90 | 4 | 60-80 | chemijournal.com |

| Acetanilide | POCl₃, DMF | 85-90 | Not Specified | Good | echemcom.com |

| 4-Substituted-1-phenylethanone oximes | POCl₃, DMF | 60 | 16 | Not Specified | ijsr.net |

To enhance the versatility and efficiency of quinoline synthesis, modified Vilsmeier-Haack reagents have been explored. A notable modification involves the substitution of phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) as the chlorinating agent. researchgate.net This alternative procedure has been shown to be a convenient and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, providing good yields, particularly for activated acetanilides. researchgate.net

The optimized conditions for this modified approach typically involve using 4.5 equivalents of phosphorus pentachloride and 3 equivalents of N,N-dimethylformamide for every equivalent of the acetanilide. researchgate.net The reaction is generally carried out at 100°C for approximately 4 hours. researchgate.net This use of a different phosphorus halide demonstrates the adaptability of the Vilsmeier-Haack reaction, allowing for the selection of reagents to potentially improve outcomes for specific substrates.

Microwave-assisted organic synthesis has been successfully applied to the Vilsmeier-Haack reaction to accelerate the synthesis of quinoline derivatives. nih.gov This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved yields. rsc.orgmdpi.com

In the context of quinoline synthesis, microwave irradiation has been used for the Vilsmeier-Haack formylation step. For instance, the formylation of certain intermediates using the Vilsmeier-Haack reagent under microwave conditions can be achieved at 80°C in just 10 minutes, resulting in good to excellent yields. nih.gov This rapid and efficient heating minimizes the formation of byproducts and aligns with the principles of green chemistry by reducing energy consumption. The application of microwave technology represents a significant advancement in the efficient and more environmentally friendly production of quinoline-based compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | 60 | 2 hours | Not Specified | rsc.org |

| Microwave-Assisted | 60 | 10 minutes | Not Specified | rsc.org |

| Microwave-Assisted (Formylation) | 80 | 10 minutes | 72-91 | nih.gov |

Other Synthetic Approaches to this compound Derivatives

Beyond the primary synthesis of the parent compound, several methodologies have been developed to produce a variety of this compound derivatives, which serve as crucial intermediates in organic synthesis. These approaches often introduce additional functional groups onto the quinoline scaffold.

One significant method is the Vilsmeier-Haack reaction, which facilitates the synthesis of aldehyde-substituted derivatives. For instance, this compound-3-carbaldehyde can be prepared by treating N-(4-anisyl)acetamide with a Vilsmeier-Haack adduct, which is formed from phosphorus oxychloride and N,N-dimethylformamide (DMF). researchgate.net The reaction mixture is heated, and after processing, the desired aldehyde product is obtained. researchgate.net This introduces a reactive aldehyde group at the C-3 position, enabling further chemical modifications.

Another synthetic route allows for the creation of nitro-substituted derivatives. The compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized from 4-methoxyaniline in a three-step process. atlantis-press.com This sequence involves:

Cyclization: Reaction of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid.

Nitration: Introduction of a nitro group using nitric acid.

Chlorination: Treatment with phosphorus oxychloride to yield the final product. atlantis-press.com

A third approach focuses on producing fluorinated derivatives. The reaction of p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride yields 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This method builds the quinoline ring system while simultaneously incorporating both chloro and fluoro substituents, providing a versatile platform for subsequent chemical transformations. researchgate.net

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| N-(4-anisyl)acetamide | Phosphorus oxychloride, N,N-dimethylformamide (Vilsmeier-Haack) | This compound-3-carbaldehyde | researchgate.net |

| 4-methoxyaniline | 1. Ethyl acetoacetate, PPA 2. Nitric acid 3. Phosphorus oxychloride | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| p-Anisidine | 2-fluoromalonic acid, Phosphorus oxychloride | 2,4-dichloro-3-fluoro-6-methoxyquinoline | researchgate.net |

Advanced Chemical Transformations and Derivatization Strategies

The this compound scaffold is a versatile substrate for a range of advanced chemical transformations. The chlorine atom at the C-2 position is a key functional handle, enabling derivatization through various reactions, including nucleophilic substitutions and carbon-carbon bond-forming cross-couplings.

The electron-deficient nature of the quinoline ring, particularly at the C-2 position, makes the chlorine atom susceptible to displacement by a wide array of nucleophiles. This reactivity allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.

The substitution of the chlorine atom at the C-2 position with fluorine represents a valuable transformation, as fluorinated quinolines often exhibit unique biological properties. Halogen exchange reactions (HALEX) on chloroquinolines can be challenging compared to those on other aromatic systems. The direct displacement of chloride with fluoride (B91410) typically requires harsh conditions, such as high temperatures and the use of fluoride sources like potassium fluoride (KF) in polar aprotic solvents. The reactivity is influenced by the electronic properties of the quinoline ring; however, specific, high-yield protocols for the direct fluorination of this compound via halogen exchange are not extensively documented in the literature, suggesting that this remains a synthetically challenging step. Research into related pyridine (B92270) and pyrimidine (B1678525) systems indicates that the activating effect of other ring substituents is crucial for the success of such nucleophilic aromatic substitutions.

A prominent method for the synthesis of 2-arylsulfonyl-quinolines involves the cross-coupling of 2-haloquinolines with sulfonylating agents. mdpi.com This transformation is a type of nucleophilic substitution where the chloride at the C-2 position of this compound is displaced by an arylsulfinate salt, such as sodium arylsulfinate. This reaction provides a direct route to installing a sulfonyl group, a common pharmacophore, onto the quinoline core. mdpi.com These reactions can be promoted under metal-free conditions, often requiring microwave irradiation to proceed efficiently. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2-Chloroquinoline (B121035) derivative | mdpi.com |

| Reagent | Sodium arylsulfinate (e.g., Sodium p-toluenesulfinate) | mdpi.com |

| Solvent | Polyethylene glycol (PEG) or other high-boiling polar solvent | mdpi.com |

| Conditions | Microwave irradiation, Metal-free | mdpi.com |

| Product | 2-Arylsulfonyl-quinoline | mdpi.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify halogenated heterocyclic compounds like this compound. These methods enable the introduction of aryl, vinyl, and alkyl groups, leading to complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed process for forming C-C bonds between an organohalide and an organoboron compound. thermofisher.comlibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-2 position. The catalytic cycle involves three key steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with a boronic acid or its ester derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of chloro-heteroaromatics. libretexts.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, which is crucial for activating the organoboron species for transmetalation. organic-chemistry.orgjk-sci.com

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | libretexts.org |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic partner | libretexts.org |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyzes the C-C bond formation | organic-chemistry.org |

| Ligand | P(t-Bu)3, PCy3, SPhos, XPhos | Stabilizes and activates the catalyst | organic-chemistry.org |

| Base | K2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent | jk-sci.com |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium | organic-chemistry.org |

Carbon-Carbon Coupling Reactions

Heck-Type Reactions in Quinoline Functionalization

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov While direct examples of Heck-type reactions specifically utilizing this compound are not extensively documented in readily available literature, the general principles of this reaction are applicable. Aryl chlorides, such as this compound, can serve as substrates in Heck reactions, typically requiring more forcing reaction conditions compared to their bromide or iodide counterparts.

The reaction is catalyzed by palladium complexes, with common precatalysts including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). nih.gov The choice of ligand is crucial for the success of the reaction with aryl chlorides, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition step. A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle. nih.gov

A plausible Heck-type reaction involving this compound would entail its coupling with an alkene, such as styrene (B11656) or an acrylate, in the presence of a suitable palladium catalyst system to yield the corresponding 2-alkenyl-6-methoxyquinoline derivative. The general scheme for such a transformation is presented below:

Scheme 1: General Representation of a Heck-Type Reaction with this compound

Interactive Data Table: Plausible Conditions for Heck-Type Reactions of this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 120-140 | Moderate |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 100-120 | Moderate to Good |

| 3 | 1-Octene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110-130 | Moderate |

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with a carbonyl compound. In the context of this compound chemistry, the direct formation of a Schiff base from the parent compound is not feasible due to the absence of a carbonyl group. However, the derivative, this compound-3-carbaldehyde, is a versatile precursor for the synthesis of a wide array of Schiff bases. researchgate.net

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine. This reaction is often catalyzed by a small amount of acid. For instance, the condensation of this compound-3-carbaldehyde with phenylhydrazine (B124118) results in the formation of the corresponding Schiff base, which can then undergo further intramolecular cyclization. researchgate.net

Scheme 2: Formation of a Schiff Base from this compound-3-carbaldehyde

Interactive Data Table: Examples of Schiff Base Formation from this compound-3-carbaldehyde

| Entry | Amine/Hydrazine (B178648) | Solvent | Catalyst | Product | Reference |

| 1 | Phenylhydrazine | Ethanol (B145695) | Acetic acid (catalytic) | 1-((2-chloro-6-methoxyquinolin-3-yl)methylene)-2-phenylhydrazine | researchgate.net |

| 2 | Aniline | Acetone | - | 1-(2-chloro-6-methoxyquinolin-3-yl)-N-phenylmethanimine | researchgate.net |

| 3 | Hydrazine hydrate | Ethanol | - | 2-chloro-3-(hydrazonomethyl)-6-methoxyquinoline | researchgate.net |

Cyclization Reactions and Fused Heterocyclic System Synthesis

The functional groups present in this compound and its derivatives, particularly the 2-chloro substituent and a suitably positioned functional group, allow for a variety of cyclization reactions to construct fused heterocyclic systems.

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route to this scaffold involves the intramolecular cyclization of a Schiff base derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and a hydrazine. researchgate.net

Specifically, the condensation of this compound-3-carbaldehyde with phenylhydrazine yields a Schiff base intermediate. This intermediate, upon heating in a high-boiling solvent such as nitrobenzene (B124822) with a catalytic amount of a base like pyridine, undergoes an intramolecular cyclization. The reaction proceeds via a nucleophilic attack of the secondary amine of the hydrazine moiety onto the carbon atom bearing the chloro group, followed by the elimination of hydrogen chloride to afford the fused pyrazolo[3,4-b]quinoline system. researchgate.net

Scheme 3: Synthesis of 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline

The synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives from 2-chloroquinolines is a well-established transformation. The reaction proceeds through the nucleophilic substitution of the chloro group at the 2-position by an azide (B81097) anion, typically from sodium azide. The resulting 2-azidoquinoline intermediate exists in equilibrium with its cyclic tautomer, the tetrazolo[1,5-a]quinoline. koreascience.kr

In the case of this compound, treatment with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would lead to the formation of 8-methoxytetrazolo[1,5-a]quinoline. The reaction is often facilitated by heating. koreascience.kr

Scheme 4: Synthesis of 8-methoxytetrazolo[1,5-a]quinoline

Interactive Data Table: Reaction Conditions for Tetrazole Formation

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

| This compound | Sodium azide | DMSO | 100-120 | 8-methoxytetrazolo[1,5-a]quinoline |

The synthesis of the specific tricyclic system, pyrido[3,2,1-ij]quinoline, directly from this compound is not a commonly reported transformation. However, related fused pyridinium (B92312) systems can be envisioned through multi-step synthetic sequences. A plausible, though not explicitly documented, approach could involve the initial conversion of this compound to an 8-amino derivative. Subsequent reaction of the 8-aminoquinoline (B160924) with a suitable three-carbon synthon, followed by intramolecular cyclization, could potentially lead to the formation of a pyrido[3,2,1-ij]quinoline core. For example, the reaction of 8-aminoquinoline with diethyl ethoxymethylenemalonate followed by thermal cyclization is a known method for the synthesis of pyrido[3,2-h]quinolones. nih.gov A similar strategy, with appropriate modifications to the starting materials and reaction conditions, might be adaptable for the synthesis of the desired [3,2,1-ij] isomer.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. This compound-3-carbaldehyde is a valuable building block in such reactions for the synthesis of fused heterocyclic systems. acs.org

For instance, a one-pot reaction of this compound-3-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and a 6-aminopyrimidine-2,4(1H,3H)-dione in refluxing ethanol with L-proline as a catalyst can yield complex fused systems like dihydrobenzo[b]pyrimido researchgate.netnaphthyridine-diones and 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. acs.org The reaction proceeds through a cascade of condensation and cyclization steps, demonstrating the synthetic utility of the starting quinoline derivative in generating molecular diversity.

Scheme 5: Multicomponent Reaction involving this compound-3-carbaldehyde

Oxidation Reactions for Carboxylic Acid Derivatives

The conversion of this compound derivatives into their corresponding carboxylic acids is a fundamental transformation, enabling further functionalization. A common strategy involves the oxidation of a precursor aldehyde at the C-3 position. For instance, 2-chloro-3-formylquinolines can be oxidized to their corresponding carboxylic acids. One reported method to achieve this transformation and subsequent esterification involves heating the 2-chloro-3-formylquinoline substrate in methanol (B129727) in the presence of potassium carbonate and iodine. nih.gov The reaction proceeds with iodine acting as an oxidizing agent to convert the aldehyde to a carboxylic acid, which is then esterified by the methanol solvent. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

A direct synthesis of this compound-3-carboxylic acid has been reported with a high yield of 89%, although the specific oxidizing agent and conditions were not detailed in the available literature.

Table 1: Synthesis of this compound-3-carboxylic acid

| Starting Material | Product | Yield |

|---|

Synthesis of Nitrone Derivatives (Quinolylnitrones)

The synthesis of nitrone derivatives from this compound, specifically from its 3-carbaldehyde derivative, is a potential pathway for creating novel compounds. Generally, nitrones are synthesized through the condensation of an aldehyde with a hydroxylamine (B1172632) derivative. However, specific details and experimental evidence for the successful synthesis of a quinolylnitrone starting directly from this compound-3-carbaldehyde were not found in the provided search results. One study noted that the reaction of a 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride, followed by treatment with thionyl chloride, resulted in the formation of a 2-chloro-3-cyanoquinoline rather than the expected nitrone. nih.gov

Synthesis of Ester Derivatives

Ester derivatives of this compound are valuable intermediates in organic synthesis. A direct method for the synthesis of methyl esters involves the simultaneous oxidation and esterification of 2-chloro-3-formylquinolines. This is achieved by heating the aldehyde in methanol with potassium carbonate and iodine. nih.gov This one-pot reaction provides the corresponding methyl 2-chloroquinoline-3-carboxylate in yields ranging from 70-98%. nih.gov

Table 2: Synthesis of Methyl 2-chloroquinoline-3-carboxylates

| Starting Material | Reagents | Product | Yield |

|---|

Strategies for Hydroxylation at the C-6 Position

The methoxy group at the C-6 position of this compound can be converted to a hydroxyl group, a key functional handle for further reactions. This demethylation is effectively carried out using boron tribromide (BBr3) in a suitable solvent like dichloromethane. The reaction proceeds by treating the aryl methyl ether with BBr3 at 0°C, followed by warming to room temperature and stirring for several hours. This method has been shown to produce 2-chloro-6-hydroxyquinoline in a high yield of 93%. chemicalbook.com

Table 3: Demethylation of this compound

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

Development of Quinoline–Thiazole (B1198619) Hybrid Structures

The fusion of quinoline and thiazole rings into single molecular entities has led to the development of hybrid structures with interesting chemical properties. One approach to creating such hybrids involves the use of 2-chloro-3-formylquinolines as a key building block. A multi-component, solvent-free reaction has been developed for the synthesis of quinolinyl-thiazolidinones. This reaction utilizes substituted 2-chloro-3-formylquinolines, various anilines, and 2-mercaptoacetic acid.

Synthesis of Imidazopyridine-Quinoline Hybrid Compounds

Hybrid molecules incorporating both quinoline and imidazopyridine scaffolds can be synthesized from 2-chloroquinoline derivatives. A one-pot reaction has been described for the preparation of 2-chloro-quinoline-based imidazopyridines. This synthesis involves the reaction of a 2-chloroquinoline-3-carbaldehyde with a heteroaromatic amidine and an alkyl isocyanide.

Iii. Mechanistic Investigations of Chemical Reactions

Detailed Reaction Mechanisms in the Formation of 2-Chloro-6-methoxyquinoline and its Carbaldehyde Derivatives

The synthesis of This compound-3-carbaldehyde (B1361333) is prominently achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.org This process facilitates a one-pot cyclization and formylation of N-arylacetamides to yield 2-chloro-3-formylquinolines. niscpr.res.in For the specific synthesis of this compound-3-carbaldehyde, the starting material is N-(4-methoxyphenyl)acetamide, also known as N-(4-anisyl)acetamide.

The mechanism proceeds through several key steps:

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Attack and Cyclization: The N-(4-methoxyphenyl)acetamide, the substrate, then reacts with the Vilsmeier reagent. The reaction involves an initial attack, followed by an intramolecular electrophilic substitution (cyclization) on the electron-rich aromatic ring. The presence of the electron-donating methoxy (B1213986) group on the acetanilide (B955) facilitates this cyclization. niscpr.res.in

Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent rearrangement. This sequence of events leads to the formation of the stable aromatic quinoline (B57606) ring system.

Hydrolysis: The final step involves the hydrolysis of the iminium salt moiety during aqueous workup, which reveals the carbaldehyde group at the 3-position of the quinoline ring.

This regioselective synthesis is efficient, and the yield can be optimized by adjusting reaction conditions such as temperature and the molar ratio of the reagents. niscpr.res.in

Table 1: Key Steps in the Vilsmeier-Haack Synthesis of this compound-3-carbaldehyde

| Step | Reactants | Key Intermediate/Product | Description |

|---|---|---|---|

| 1 | DMF, POCl₃ | Vilsmeier Reagent (chloroiminium ion) | Formation of the electrophilic formylating agent. |

| 2 | N-(4-methoxyphenyl)acetamide, Vilsmeier Reagent | Cyclized Intermediate | Electrophilic attack and intramolecular cyclization. |

| 3 | Cyclized Intermediate | Aromatic Quinoline Core | Dehydration and aromatization to form the stable ring. |

| 4 | Iminium Intermediate, Water | This compound-3-carbaldehyde | Hydrolysis to form the final aldehyde product. |

Elucidation of Mechanistic Pathways for Derivatization Reactions

The 2-chloro and 3-carbaldehyde groups on the this compound scaffold are versatile handles for a variety of derivatization reactions, enabling the synthesis of more complex heterocyclic systems.

The carbaldehyde group at the C3 position readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed dehydration. The hydroxyl group is protonated and eliminated as a water molecule, while a double bond forms between the carbon and nitrogen atoms, yielding the final Schiff base.

A specific example is the condensation of this compound-3-carbaldehyde with phenylhydrazine (B124118), which yields the corresponding Schiff base as a key intermediate for further cyclization.

The Schiff bases and other derivatives of this compound-3-carbaldehyde serve as crucial synthons for constructing fused heterocyclic systems.

Formation of Pyrazolo[3,4-b]quinolines: Following the formation of the Schiff base from this compound-3-carbaldehyde and phenylhydrazine, an intramolecular cyclization can be induced. This process typically occurs under heating in a high-boiling solvent like nitrobenzene (B124822). The mechanism involves a nucleophilic attack from the phenylamino (B1219803) group onto the C2 carbon of the quinoline ring, leading to the displacement of the chloro group. Subsequent aromatization results in the formation of the fused 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline system.

Formation of Pyrrolo[3,4-b]quinolin-3-ones: The reaction of this compound-3-carbaldehyde with formamide (B127407) provides a pathway to another fused heterocycle. The mechanism is believed to proceed via:

Initial nucleophilic addition of the amino group of formamide to the carbaldehyde carbon.

Condensation and dehydration to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate.

An intramolecular cyclization reaction where the formyl group participates and the chloride at the C2 position is eliminated as HCl, leading to the formation of the fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

While the synthetic pathways and reaction mechanisms for the formation and derivatization of this compound are well-established, detailed kinetic studies on these specific transformations are not widely reported in the literature. However, general kinetic principles for the underlying reaction types can be considered.

For the Vilsmeier-Haack reaction , kinetic studies on analogous systems, such as the formylation of thiophene (B33073) derivatives, have shown that the reaction order can vary depending on the reactivity of the substrate. rsc.org For relatively unreactive substrates, the reaction may follow third-order kinetics (first-order in the substrate, DMF, and POCl₃), suggesting that the electrophilic attack is the rate-determining step. rsc.org For highly reactive substrates, the reaction can become second-order, with the rate being independent of the substrate concentration, indicating that the formation of the Vilsmeier reagent itself is the rate-limiting step. rsc.org Given that N-(4-methoxyphenyl)acetamide is an activated substrate, its formylation kinetics would likely be complex and dependent on the precise reaction conditions.

For Schiff base formation , the reaction rate is known to be highly pH-dependent. The rate-determining step is typically the dehydration of the carbinolamine intermediate, which is most efficient under conditions of weak acidity.

The kinetics of the subsequent intramolecular cyclization reactions to form fused heterocycles are influenced by factors such as the nucleophilicity of the attacking group, the stability of the transition state, and the nature of the leaving group (in this case, the chloride ion). The reaction rate generally increases with temperature, as is typical for such transformations.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 2-Chloro-6-methoxyquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group.

The aromatic region of the spectrum would display a set of multiplets for the five protons on the quinoline core. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group (-OCH₃) at the 6-position increases the electron density on the benzene (B151609) part of the ring, typically causing an upfield shift (to a lower ppm value) for nearby protons. Conversely, the electron-withdrawing chlorine atom at the 2-position decreases electron density on the pyridine (B92270) ring, leading to a downfield shift (to a higher ppm value) for adjacent protons. The methoxy group itself would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the three equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related quinoline structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 7.2 - 7.4 | Doublet |

| H4 | 7.9 - 8.1 | Doublet |

| H5 | 7.3 - 7.5 | Doublet |

| H7 | 7.0 - 7.2 | Doublet of Doublets |

| H8 | 7.6 - 7.8 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show ten distinct signals for the ten carbon atoms of the quinoline ring system, plus one signal for the methoxy carbon.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the substituents. The carbon atom bonded to the chlorine (C2) is expected to be significantly deshielded and appear at a downfield chemical shift. The carbon atom attached to the methoxy group (C6) will also be shifted downfield due to the electronegativity of the oxygen atom. The methoxy carbon itself will appear as a distinct signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for substituted quinolines.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 138 - 140 |

| C4a | 144 - 146 |

| C5 | 128 - 130 |

| C6 | 157 - 159 |

| C7 | 105 - 107 |

| C8 | 122 - 124 |

| C8a | 148 - 150 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methoxy group will show stretching vibrations in the 2850-2960 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring are expected to produce a series of sharp peaks between 1450 cm⁻¹ and 1600 cm⁻¹.

C-O stretching: The stretching of the aryl-ether C-O bond of the methoxy group typically results in a strong absorption band in the 1230-1270 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to be found in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 |

| Aryl C-O | Stretching | 1230 - 1270 |

Mass Spectrometry (MS) Applications for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also be used to assess its purity. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in two peaks, an M⁺ peak and an M+2 peak, with a relative intensity of about 3:1, which is a clear indicator of the presence of one chlorine atom.

Fragmentation analysis can provide further structural information. For methoxyquinolines, common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-43]⁺ ion. cdnsciencepub.com These characteristic fragmentation patterns are valuable for confirming the identity of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula, providing a high degree of confidence in the compound's identity and purity.

X-ray Crystallography for Molecular Architecture and Supramolecular Interactions

Studies on derivatives of this compound have shown that the quinoline ring system is essentially planar. nih.gov For instance, in the crystal structure of 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, the root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of the quinoline ring is a mere 0.014 Å. nih.gov This indicates a high degree of planarity.

Torsion angle analysis further confirms the near-flat nature of the fused ring system. Small deviations from perfect planarity can be introduced by bulky substituents, which may cause slight puckering of the rings. The planarity of the quinoline core is crucial for understanding intermolecular interactions, such as π-π stacking, which play a significant role in the packing of the molecules in the crystal lattice. In the related compound 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, significant π–π stacking interactions are observed with centroid–centroid distances between adjacent quinoline rings of approximately 3.76 Å and 3.79 Å.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional architecture of quinoline derivatives in the solid state is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing, polymorphism, and ultimately the material's physicochemical properties. While detailed crystallographic data for the parent this compound is not extensively detailed in the available literature, comprehensive studies on closely related derivatives, such as This compound-3-carbaldehyde (B1361333), provide significant insight into the governing intermolecular forces.

In the crystal structure of this compound-3-carbaldehyde, the molecular packing is consolidated by a combination of hydrogen bonds, π–π stacking interactions, and other weak contacts. researchgate.net The quinoline ring system in this derivative is noted to be essentially planar. researchgate.netnih.gov This planarity is a key factor that facilitates efficient crystal packing and enables significant intermolecular interactions.

A short Cl⋯O contact is also observed, indicating a halogen bond-type interaction that contributes to the supramolecular assembly. researchgate.net In derivatives featuring hydrogen bond donors, such as 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, the crystal packing is stabilized by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, which link the molecules into zigzag layers. nih.gov The interplay of these varied intermolecular forces results in a well-defined, three-dimensional supramolecular network. nih.gov

Detailed parameters for the key intermolecular interactions observed in the crystal structure of this compound-3-carbaldehyde are summarized below.

Table 1: Intermolecular Interaction Parameters for this compound-3-carbaldehyde

| Interaction Type | Description | Distance (Å) |

| π–π Stacking | Centroid–centroid distance between adjacent quinoline rings | 3.578 (3) researchgate.net |

| Halogen Bond | Short contact between Chlorine and Oxygen atoms | 3.147 (3) researchgate.net |

V. Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

Derivatives of 2-chloro-6-methoxyquinoline have been investigated for their potential biological activities using this approach. For example, osmium(IV) complexes incorporating ligands derived from This compound-3-carbaldehyde (B1361333) were evaluated for their interaction with biological targets. Molecular docking studies of these complexes revealed docking energy values ranging from -286.28 to -326.49 kJ/mol, indicating strong and stable binding. researchgate.net Docking studies on other quinoline (B57606) derivatives have explored their potential as inhibitors for various enzymes, including acetylcholinesterase and SARS-CoV-2 main protease, identifying key intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the ligand-protein complex. nih.govnih.gov

Table 2: Molecular Docking Energies for Osmium(IV) Complexes with this compound-3-carbaldehyde Derived Ligands

| Complex | Docking Energy (kJ/mol) |

| Complex 1 | -286.28 |

| Complex 2 | -326.49 |

| Note: The table displays the range of docking energies found for the studied complexes. researchgate.net |

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. By solving Newton's equations of motion, MD simulations can assess the stability of ligand-protein complexes predicted by molecular docking.

MD simulations have been performed on various quinoline derivatives to validate docking results and gain deeper insight into their interactions with protein targets. nih.govtandfonline.commdpi.com These simulations, often run for nanoseconds, are used to analyze the stability of the complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand. mdpi.com A stable RMSD over the course of the simulation suggests a stable binding mode. Further analyses include calculating the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, monitoring intermolecular hydrogen bonds, and calculating binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the strength of the interaction. nih.govnih.gov Such studies on quinoline derivatives targeting enzymes like SARS-CoV-2 Mpro and acetylcholinesterase have confirmed the stability of the docked complexes and highlighted the crucial role of specific amino acid residues in ligand binding. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.com These models are used to identify key structural features, or pharmacophores, that are essential for a compound's therapeutic effects.

For quinoline-based compounds, SAR studies have revealed critical insights. The quinoline scaffold is considered a "privileged structure" due to its recurrence in compounds targeting a wide range of pharmacological targets. nih.gov Modifications to the quinoline core, such as the introduction of substituents, can dramatically alter biological activity.

Key Structural Features of this compound:

2-Chloro Group: The chlorine atom at the C2 position is a key feature. In various quinoline series, chloro-substitution has been shown to significantly influence activity. For instance, in a series of antitubercular 2-chloroquinoline (B121035) derivatives, this group was established as a crucial part of the pharmacophore. nih.gov The electron-withdrawing nature and steric properties of the chlorine atom can impact binding affinity to biological targets.

6-Methoxy Group: The methoxy (B1213986) group at the C6 position is an electron-donating group. SAR studies on different quinoline analogs have demonstrated that the presence and position of a methoxy group can modulate activity and selectivity. nih.govmdpi.com For example, in some antimalarial quinazolinones, a methoxy substituent was found to have a marginal effect on potency compared to an unsubstituted analog, whereas larger alkoxy groups were beneficial. acs.org In other series of antimalarial arylvinylquinolines, the removal of a methoxy group at the C6 position resulted in decreased activity. nih.gov

QSAR Models:

QSAR models build a mathematical relationship between the chemical structure and biological activity. researchgate.netbepls.com For a series of 2-chloroquinoline derivatives with antitubercular activity, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were performed. nih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.

The information derived from these QSAR models is instrumental in designing more potent analogs. The contour maps can guide the rational modification of the this compound structure to enhance its desired biological effects. nih.gov For instance, the models might suggest that bulky, electron-donating substituents at specific positions could improve activity. ijddd.com

| Structural Feature | General SAR Observation | Potential Impact on Activity | Reference |

| Quinoline Core | Privileged scaffold in medicinal chemistry. | Provides a fundamental framework for receptor binding. | nih.gov |

| 2-Chloro Substituent | Identified as a key pharmacophoric element in related series. | Influences electronic and steric interactions with target sites. | nih.gov |

| 6-Methoxy Substituent | Modulates activity depending on the specific compound series and target. | Can enhance or decrease potency; affects physicochemical properties. | nih.govmdpi.com |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic profile of a compound. nih.gov These computational models help identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in clinical trials. nih.gov Studies on various quinoline derivatives provide a basis for predicting the ADME properties of this compound.

Lipinski's Rule of Five:

A common starting point for assessing "drug-likeness" is Lipinski's Rule of Five. A related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, was found to have no violations of this rule, suggesting it possesses properties consistent with oral bioavailability. nih.gov It is likely that this compound would also exhibit favorable properties according to this rule.

Predicted ADME Profile based on Analog Studies:

In silico studies on various substituted quinolines have been conducted to predict their ADME properties. researchgate.netdntb.gov.ua For instance, analyses of 2-chloroquinoline-3-carboxamide (B1625466) derivatives indicated they were likely to be orally bioavailable and possess acceptable pharmacokinetic properties. eurekaselect.com

Based on these related studies, a predicted ADME profile for this compound can be constructed.

| ADME Parameter | Predicted Property | Rationale / Supporting Evidence from Analogues | Reference |

| Absorption | Good oral bioavailability | Quinoline derivatives often show good gastrointestinal absorption. No violations of Lipinski's Rule of Five are expected. | nih.goveurekaselect.com |

| Distribution | Moderate volume of distribution | Lipophilicity imparted by the chloro and methoxy groups suggests distribution into tissues. | nih.gov |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes | The quinoline ring and methoxy group are common sites for oxidative metabolism. | researchgate.net |

| Excretion | Primarily renal excretion after metabolism | Metabolites are typically made more polar to facilitate excretion through the kidneys. | nih.gov |

| Toxicity | Low to moderate toxicity | In silico toxicity predictions for related quinolines suggest acceptable profiles for early-stage candidates. | eurekaselect.com |

These predictions provide a valuable guide for further experimental investigation, helping to prioritize compounds with a higher probability of success in clinical development.

Computational Analysis of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally. nih.gov For this compound and its derivatives, computational analysis can be particularly useful for understanding its synthesis.

A primary method for synthesizing 2-chloro-quinoline-3-carbaldehydes, including the 6-methoxy derivative, is the Vilsmeier-Haack reaction. researchgate.netchemimpex.com This reaction involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent).

Electrophilic Aromatic Substitution: The starting material, N-(4-methoxyphenyl)acetamide (N-(4-anisyl)acetamide), acts as the nucleophile. Its activated aromatic ring attacks the electrophilic Vilsmeier reagent.

Cyclization and Chlorination: The intermediate undergoes an intramolecular cyclization, followed by dehydration and chlorination steps, ultimately forming the this compound-3-carbaldehyde ring system. researchgate.net

Computational models, such as those using Density Functional Theory (DFT), can be employed to study this pathway in detail. nih.gov These calculations can determine the energy barriers for each step of the reaction, identify the most stable intermediates, and visualize the structures of the transition states. For example, DFT calculations can elucidate the energetics of C(sp³)–Cl bond activation, a fundamental step in many reactions involving chlorinated compounds. rsc.org This level of mechanistic detail is invaluable for optimizing reaction conditions to improve yield and purity.

| Reaction Step | Description | Role of Computational Analysis |

| 1. Reagent Formation | Reaction of POCl₃ and DMF to form the electrophilic chloroiminium ion. | Calculate the reaction energy and activation barrier for the formation of the Vilsmeier reagent. |

| 2. Electrophilic Attack | The anisyl ring attacks the chloroiminium ion. | Model the transition state of the C-C bond formation and determine its energy. |

| 3. Cyclization | Intramolecular reaction to form the heterocyclic ring. | Elucidate the stereoelectronics of the ring-closing step and compare alternative pathways. |

| 4. Dehydration/Chlorination | Loss of water and introduction of the C2-chloro group. | Investigate the mechanism of chlorination and the final aromatization step. |

Vi. Medicinal Chemistry and Biological Activity Research

Anticancer and Antitumor Efficacy Studies

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231)

No data available.

Lung Cancer Cell Lines (e.g., A549)

No data available.

Cervical Cancer Cell Lines (e.g., HeLa)

No data available.

Colon Cancer Cell Lines (e.g., HCT-15)

No data available.

Renal Cancer Cell Lines (e.g., ACHN)

No data available.

Mechanisms of Anticancer Action Investigated

Derivatives of 2-chloro-6-methoxyquinoline have been shown to exert their anticancer effects through a variety of mechanisms, reflecting the versatility of the quinoline (B57606) scaffold in interacting with diverse biological targets. These mechanisms include inducing programmed cell death, halting the spread of cancer cells, cutting off tumor blood supply, and interfering with cell division and key signaling pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively trigger this process in malignant cells. Several derivatives of this compound have demonstrated the ability to induce apoptosis.

One study focused on new quinoline and isatin (B1672199) derivatives, using This compound-3-carbaldehyde (B1361333) as a key starting material. A resulting derivative, compound 7 (a benzylidine product), was found to induce apoptosis in Caco-2 colon cancer cells. This was evidenced by the significant down-regulation of anti-apoptotic genes such as Bcl-2, Bcl-xl, and Survivin, alongside the up-regulation of the pro-apoptotic TGF gene tandfonline.com.

In another line of research, quinoline-based heterocycles were designed as inhibitors of the anti-apoptotic protein Bcl-2. tandfonline.com While the core was a 2-(4-bromophenyl)-6-methoxyquinoline, this work underscores the potential of the 6-methoxyquinoline (B18371) scaffold in targeting the Bcl-2 family of proteins to initiate apoptosis tandfonline.commdpi.com. The induction of apoptosis is a frequently observed mechanism for quinoline derivatives, making it a hallmark of their anticancer potential ajgreenchem.comarabjchem.orgnih.gov. For example, other quinoline compounds have been shown to induce a sub-G1 peak in cell cycle analysis, which is indicative of apoptotic cell death ajgreenchem.com.

| Derivative Class | Starting Material | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Benzylidine-thiazolidinedione | This compound-3-carbaldehyde | Caco-2 (Colon) | Down-regulation of Bcl-2, Bcl-xl, Survivin; Up-regulation of TGF gene. | tandfonline.com |

| Oxadiazole/Triazole Analogues | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | Various | Designed as Bcl-2 inhibitors to promote apoptosis. | tandfonline.com |

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. Inhibiting cell migration is therefore a crucial therapeutic goal. Research has shown that derivatives of this compound can effectively disrupt this process.

In a study involving derivatives synthesized from this compound-3-carbaldehyde, a specific compound demonstrated the ability to prevent the healing and migration of Caco-2 cancer cells in a cell migration assay tandfonline.com. This indicates that the compound interferes with the cellular machinery responsible for cell motility. The disruption of cell migration is a recognized anticancer mechanism for the broader class of quinoline derivatives, highlighting the potential of this scaffold in developing anti-metastatic agents ajgreenchem.comarabjchem.orgnih.gov.

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Targeting this process is an effective cancer treatment strategy. Derivatives of this compound have been specifically designed as inhibitors of key proteins involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A study detailed the synthesis of new quinoline and isatin derivatives, starting from this compound-3-carbaldehyde, with the specific aim of inhibiting VEGFR-2. The resulting compounds were found to be potent inhibitors of VEGFR-2 kinase activity tandfonline.comajgreenchem.com. By blocking VEGFR-2, these compounds can effectively halt the signaling cascade that leads to the formation of new blood vessels, thereby starving the tumor. This mechanism is a key area of investigation for quinoline-based anticancer agents ajgreenchem.comarabjchem.orgnih.gov.

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline-Isatin Hybrids | VEGFR-2 Kinase | Strong inhibition of VEGFR-2 activity, preventing downstream signaling for angiogenesis. | tandfonline.comajgreenchem.com |

Nuclear receptors are a class of proteins that respond to hormones and other signaling molecules, regulating the expression of genes involved in a wide array of physiological processes, including cell growth and differentiation. The dysregulation of these receptors is often implicated in cancer. While specific studies detailing the interaction of this compound derivatives with particular nuclear receptors are not extensively documented, the broader quinoline scaffold is recognized for its potential to modulate nuclear receptor responsiveness ajgreenchem.comarabjchem.orgarabjchem.orgnih.gov. This suggests that derivatives of this compound could potentially exert their anticancer effects by interfering with the signaling pathways governed by these receptors, although further targeted research is needed to elucidate specific interactions.

The cell cycle is a series of events that leads to cell division and duplication. Cancer is characterized by uncontrolled cell division, making the cell cycle an important target for anticancer drugs. Certain quinoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.

This mechanism has been identified as a key mode of action for various anticancer agents derived from the quinoline scaffold ajgreenchem.comarabjchem.orgnih.gov. For instance, studies on chalcones, which can be synthesized from quinoline aldehydes, show that they can block the cell cycle in the G2/M phase. While direct studies on this compound derivatives causing cell cycle arrest are part of the broader characterization of quinoline-based agents, this remains a probable and significant mechanism of their anticancer activity.

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer. It is involved in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its role in promoting cancer has made it an attractive target for drug development.

A significant study investigated derivatives of 3-quinoline carboxylic acid as inhibitors of protein kinase CK2. This research included the synthesis and evaluation of this compound-3-carboxylic acid and its subsequent derivatives tandfonline.comtandfonline.com. Several of the synthesized compounds demonstrated inhibitory activity against CK2, with IC50 values in the micromolar range. The most potent inhibitors were identified among tetrazolo-quinoline and 2-amino-quinoline derivatives derived from the initial scaffold tandfonline.comtandfonline.com. This research provides direct evidence that the this compound framework can be effectively utilized to design inhibitors of the crucial cancer-related enzyme, protein kinase CK2 tandfonline.comtandfonline.com.

| Derivative Class | Starting Material | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Quinoline Carboxylic Acids | This compound-3-carboxylic acid | IC50 values in the micromolar range (0.65 to 18.2 µM for the series). | Identified novel compounds that effectively inhibit CK2 kinase activity. | tandfonline.comtandfonline.com |

VEGFR-2 Inhibition

Derivatives of the quinoline scaffold have been investigated for their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. nih.govmdpi.com Research into compounds structurally related to this compound highlights the significance of the methoxyquinoline core in achieving potent inhibition.

A notable example is the optimization of 4-(phenoxy)-7-methoxyquinoline-6-carboxamide derivatives. The lead compound in one such study, WXFL-255, which features a 7-methoxyquinoline (B23528) core, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 9.4 nmol/L against VEGFR-2. nih.gov Further modifications to this scaffold yielded derivatives with varied inhibitory activities. For instance, an ester-substituted derivative, compound A2, showed effective inhibition of VEGFR-2 with an IC₅₀ value of 28.1 nmol/L. nih.gov

The broader class of quinazoline (B50416) derivatives, which are structurally similar to quinolines, also shows promise. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were evaluated, with compound 14b emerging as a highly potent inhibitor of VEGFR-2, exhibiting an IC₅₀ value of 0.016 µM. nih.gov These findings underscore the potential of the methoxy-substituted quinoline and quinazoline scaffolds as a foundation for the development of novel VEGFR-2 inhibitors. nih.govnih.gov

| Compound Class | Specific Derivative | Target | IC₅₀ |

| 4-(Phenoxy)-7-methoxyquinoline-6-carboxamide | WXFL-255 (Lead Compound) | VEGFR-2 | 9.4 nmol/L nih.gov |

| 4-(Phenoxy)-7-methoxyquinoline-6-carboxamide | Compound A2 (Ester-substituted) | VEGFR-2 | 28.1 nmol/L nih.gov |

| 6,7-Dimethoxy-4-anilinoquinazoline | Compound 14b | VEGFR-2 | 0.016 µM nih.gov |

Antimicrobial Research and Bioactivity

Antibacterial Activity Studies

The 2-chloroquinoline (B121035) framework is a key pharmacophore in the development of new antibacterial agents. Studies on various derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the quinoline ring play a crucial role in determining the potency and spectrum of this activity. nih.govbiointerfaceresearch.com

Research on a series of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives revealed that compounds featuring a chloro group at the 6-position exhibited the highest activity against Staphylococcus aureus and Klebsiella pneumoniae. niscpr.res.in This highlights the contribution of the 2,6-dichloro substitution pattern to antibacterial efficacy. Similarly, another study on quinoline-2-one derivatives found that a compound with a chloro-substitution (Compound 6c) was highly effective against multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) of 0.75 µg/mL against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.gov Furthermore, a hybrid molecule coupling a quinolone with another heterocyclic system (Compound 5d) showed potent effects against a wide range of Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 μg/mL. nih.govsemanticscholar.org

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

| Chloro-substituted Quinoline-2-one (Compound 6c) nih.gov | Methicillin-resistant S. aureus (MRSA) | 0.75 |

| Chloro-substituted Quinoline-2-one (Compound 6c) nih.gov | Vancomycin-resistant Enterococci (VRE) | 0.75 |

| Chloro-substituted Quinoline-2-one (Compound 6c) nih.gov | Methicillin-resistant S. epidermidis (MRSE) | 2.50 |

| Quinolone Coupled Hybrid (Compound 5d) nih.govsemanticscholar.org | Various G+ and G- strains | 0.125 - 8 |

| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex mdpi.com | S. aureus ATCC25923 | 0.1904 |

| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex mdpi.com | E. coli ATCC25922 | 6.09 |

Antifungal Activity Studies

Derivatives based on the 2-chloroquinoline scaffold have also been evaluated for their antifungal properties. Research has shown that these compounds can be effective against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger.

A study involving (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives reported good antifungal activity against both A. niger and C. albicans, with efficacy comparable to the standard drug ciclopiroxolamine. niscpr.res.in In another investigation focused on 2,6-disubstituted quinolines, several amide derivatives were identified as having potent fungicidal activity. nih.gov Specifically, compounds 1, 5, and 6 in this series demonstrated Minimal Fungicidal Concentrations (MFC) against C. albicans in the range of 6.25–12.5 µM. nih.gov Furthermore, some of these derivatives also showed activity against the emerging pathogen C. glabrata. nih.gov The antifungal potential of the quinoline structure is also evident in hybrid molecules, such as a quinoline-sulfonamide cadmium (II) complex, which displayed excellent activity against C. albicans with a MIC of 0.1904 µg/mL. mdpi.com

| Compound Class/Derivative | Fungal Strain | Activity Metric | Value |

| 2,6-disubstituted quinoline (Amide derivatives 1, 5, 6) nih.gov | C. albicans | MFC | 6.25 - 12.5 µM |

| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex mdpi.com | C. albicans ATCC10231 | MIC | 0.1904 µg/mL |

| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives niscpr.res.in | A. niger, C. albicans | Activity | Good, comparable to Ciclopiroxolamine |

Mechanistic Investigations of Antimicrobial Action